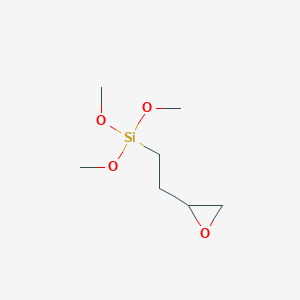

4-(Trimethoxysilyl)butane-1,2-epoxide

Description

Historical Trajectories and Foundational Concepts in Silane-Epoxide Chemistry

The journey of epoxy chemistry began in 1934 when P. Schlack in Germany discovered the crosslinking of epoxides with amines. epoxy-europe.eu This foundational work was advanced by Swiss chemist Pierre Castan, who, in the late 1930s, developed epoxy resins for plastics and dental applications, noting their minimal shrinkage upon curing. epoxy-europe.eu In the United States, Sylvan Greenlee, working for Devoe & Raynolds, independently patented epoxy resins derived from bisphenol-A and epichlorohydrin (B41342) in 1946. wikipedia.org These early discoveries established the versatility of the epoxy group for creating strong, resistant thermosetting polymers. wikipedia.org

The core concept of silane-epoxide chemistry lies in its dual-reaction mechanism. The silane (B1218182) end of the molecule, typically an alkoxysilane like a trimethoxysilyl group, undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. researchgate.net These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds or, more importantly, can bond with hydroxyl groups on the surface of inorganic substrates like glass, metal, and silica (B1680970). This process forms a durable covalent link to the inorganic material.

Simultaneously, the epoxy group (an oxirane ring) at the other end of the molecule can undergo a ring-opening reaction with a wide range of functional groups found in organic polymers, such as amines, acids, and phenols. wikipedia.orgsikemia.com This reaction covalently bonds the silane molecule to the organic matrix. The combination of these two distinct chemical reactions within a single molecule makes epoxysilanes exceptional adhesion promoters and coupling agents.

Multifunctionality of 4-(Trimethoxysilyl)butane-1,2-epoxide in Contemporary Materials Science

This compound is a prime example of an epoxysilane that leverages this dual functionality for modern material applications. Its structure consists of a four-carbon chain that separates the trimethoxysilyl group from the 1,2-epoxybutane (B156178) moiety. This separation provides the necessary flexibility for both reactive ends to engage effectively with their respective substrates.

The primary function of this compound is as a coupling agent, particularly in fiber-reinforced plastics and composites. It enhances the interfacial adhesion between the inorganic reinforcement (e.g., glass fibers) and the organic polymer matrix (e.g., epoxy or polyurethane resins). This improved adhesion leads to materials with superior mechanical properties, durability, and resistance to environmental degradation.

In coatings and adhesives, it is used to promote adhesion to inorganic surfaces. When added to a formulation, the trimethoxysilyl group hydrolyzes and bonds to the substrate, while the epoxy group crosslinks with the polymer resin, creating a seamless and robust interface. This is critical for developing high-performance coatings with improved weatherability, chemical resistance, and corrosion resistance. google.com The hydrolysis and condensation rates of the silane are influenced by pH; hydrolysis is promoted at low pH, while condensation is significantly enhanced at high pH. researchgate.net

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 7335-84-4 sikemia.comguidechem.com |

| Molecular Formula | C₇H₁₆O₄Si sikemia.comchembk.com |

| Molecular Weight | 192.29 g/mol sikemia.comchembk.com |

| Purity | Typically ≥ 97% sikemia.com |

| Appearance | Colorless Liquid |

This table is interactive. Click on the headers to explore more.

The reactivity of this compound is central to its function. The trimethoxysilyl group reacts with water to form silanols and methanol (B129727). researchgate.net The epoxy ring, in turn, readily reacts with amines to form a stable secondary alcohol linkage. sikemia.com This suite of reactions allows for its integration into diverse material systems.

Scope and Strategic Research Directions for this compound

The unique capabilities of this compound position it at the forefront of ongoing materials science research. Future investigations are aimed at harnessing its properties to create next-generation materials with tailored functionalities.

Strategic research directions include:

Advanced Hybrid Materials: There is a growing interest in developing novel organic-inorganic hybrid materials where this epoxysilane can create a covalently linked, nanoscale-dispersed network. Such materials could exhibit unprecedented combinations of properties, like the optical clarity of glass and the flexibility of a polymer.

Functionalized Surfaces: Research is underway to use this compound for the precise surface modification of nanoparticles and substrates. By creating a reactive epoxy layer on an inorganic surface, further chemical functionalities can be introduced, leading to applications in catalysis, sensing, and biomedical devices.

Self-Healing Polymers: The reactive nature of the epoxy and silane groups is being explored for the development of self-healing coatings and composites. The silane can provide a mechanism for crack repair through re-condensation upon exposure to moisture, while the epoxy groups can form new crosslinks.

Environmentally Friendly Coatings: As regulations on volatile organic compounds (VOCs) become stricter, there is a push to develop water-borne and high-solids coating systems. The hydrolysis of this compound in aqueous solutions makes it a candidate for these environmentally friendly formulations, though the kinetics of hydrolysis, condensation, and epoxy ring-opening must be carefully controlled. researchgate.net

The continued exploration of the fundamental chemistry and application of this compound is expected to yield significant innovations across numerous technological sectors.

Structure

3D Structure

Properties

IUPAC Name |

trimethoxy-[2-(oxiran-2-yl)ethyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4Si/c1-8-12(9-2,10-3)5-4-7-6-11-7/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHGPBWXDPPIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1CO1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Trimethoxysilyl Butane 1,2 Epoxide

Regioselective Epoxidation of Unsaturated Silane (B1218182) Precursors

The most direct approach to synthesizing 4-(Trimethoxysilyl)butane-1,2-epoxide involves the regioselective epoxidation of a suitable unsaturated silane precursor, such as 4-(trimethoxysilyl)-1-butene. This process requires the selective oxidation of the carbon-carbon double bond without affecting the silicon-alkoxy groups.

Peracid-Mediated Epoxidation Pathways

Peroxy acids (peracids) are widely utilized reagents for the epoxidation of alkenes, including unsaturated silanes. wikipedia.org The reaction proceeds through the concerted transfer of an oxygen atom from the peracid to the double bond. A commonly used and effective peracid for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane, at controlled temperatures to ensure high selectivity and yield.

Another approach involves the in situ generation of peracids, which can mitigate the stability and safety issues associated with handling concentrated peracid solutions. ijcce.ac.ir For instance, performic acid can be generated by reacting formic acid with hydrogen peroxide, often in the presence of a catalytic amount of a strong mineral acid like sulfuric acid. ijcce.ac.irgoogle.com This mixture can then be used directly to epoxidize the unsaturated silane. Similarly, peracetic acid can be formed from acetic acid and hydrogen peroxide. google.com The use of silica-supported peracids has also been explored as a method that can simplify product purification and potentially prevent acid-catalyzed ring-opening of the newly formed epoxide. nih.gov

The general mechanism for peracid epoxidation is illustrated below: R-C(=O)OOH + H₂C=CH-R' → R-C(=O)OH + H₂C(O)CH-R'

Catalytic Oxidative Epoxidation Approaches

Catalytic methods offer an alternative to stoichiometric peracid reactions, often providing improved stereoselectivity and utilizing more environmentally benign terminal oxidants.

One prominent method is the Shi epoxidation, which employs a chiral ketone catalyst derived from fructose (B13574) in the presence of potassium peroxymonosulfate (B1194676) (Oxone). wikipedia.orgyoutube.com This organocatalytic system generates a reactive dioxirane (B86890) species in situ, which then transfers an oxygen atom to the alkene. youtube.com The reaction is known for its ability to produce epoxides with high enantiomeric excess, particularly for trans-disubstituted and trisubstituted alkenes. wikipedia.orgyoutube.com The pH of the reaction medium is a critical parameter, with a pH of around 10.5 being optimal to ensure catalyst stability and high yields. youtube.com

Metal-based catalysts are also employed for oxidative epoxidation. Iron-salen complexes, for example, have been used to catalyze the epoxidation of olefins using air as the ultimate oxidant in the presence of a co-reductant like pivalaldehyde. nih.gov This approach represents a green and economical pathway to epoxides. nih.gov Asymmetric epoxidation can also be achieved using various metal complexes in combination with oxidants like hydrogen peroxide. capes.gov.br

| Catalytic System | Catalyst Type | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Shi Epoxidation | Fructose-derived Ketone | Oxone (KHSO₅) | Organocatalytic; High enantioselectivity for certain alkenes. | wikipedia.org |

| Iron-Salen Complex | Metal-Organic Complex | Air / Pivalaldehyde | Uses abundant metal and air; Environmentally friendly. | nih.gov |

| Titanium/Tartrate | Metal-Chiral Ligand | tert-Butyl Hydroperoxide (TBHP) | Sharpless Epoxidation; Excellent for allylic alcohols. | youtube.com |

Alternative Synthetic Routes and Structural Derivatization

Beyond direct epoxidation, multi-step synthetic sequences can provide access to this compound, sometimes offering better control over stereochemistry.

Halohydrin Formation and Subsequent Ring Closure

A classic and reliable two-step method for forming epoxides proceeds via a halohydrin intermediate. masterorganicchemistry.com In the first step, the unsaturated silane precursor is treated with a halogen (e.g., bromine or chlorine) in the presence of water. This reaction forms a halohydrin, where a halogen and a hydroxyl group are added across the double bond.

In the second step, the resulting halohydrin is treated with a base, such as sodium hydroxide (B78521) or sodium hydride. youtube.comyoutube.com The base deprotonates the hydroxyl group to form an alkoxide, which then undergoes an intramolecular Sₙ2 reaction, attacking the carbon atom bearing the halogen and displacing the halide ion to form the epoxide ring. masterorganicchemistry.comyoutube.com This intramolecular cyclization is highly efficient and is often referred to as an internal Williamson ether synthesis. masterorganicchemistry.com The stereochemistry of the final epoxide is dependent on the stereochemistry of the halohydrin intermediate, as the Sₙ2 reaction proceeds with an inversion of configuration at the carbon being attacked. youtube.com

Advanced Olefin Functionalization Techniques

Modern organic synthesis offers sophisticated methods for constructing complex molecules, which can be applied to the synthesis of functionalized silane precursors prior to epoxidation. Olefin metathesis, for instance, is a powerful tool for forming carbon-carbon double bonds. beilstein-journals.org A cross-metathesis reaction between a simpler vinylsilane, like vinyltrimethoxysilane, and an appropriate olefin partner could be envisioned to construct the specific 4-(trimethoxysilyl)-1-butene precursor. beilstein-journals.org

Furthermore, iron-catalyzed reductive coupling methods can merge heteroatom-substituted olefins with other alkenes. scispace.com Such strategies allow for the construction of highly functionalized carbon skeletons that might be difficult to access through other means, providing novel pathways to precursors for silyl (B83357) epoxides. scispace.com

Optimization of Reaction Parameters for Enhanced Yield and Stereocontrol

Achieving high yield and, where relevant, high stereocontrol in the synthesis of this compound requires careful optimization of several reaction parameters.

Temperature: Epoxidation reactions are exothermic, and temperature control is crucial. Lower temperatures, often at or below room temperature, are typically favored to minimize side reactions, such as the acid-catalyzed hydrolysis of the epoxide or the trimethoxysilyl group, and to enhance selectivity. google.comresearchgate.net In catalytic systems like the Sharpless or Shi epoxidations, reactions are often run at 0 °C or lower to maximize enantioselectivity. youtube.com

Catalyst Loading and Molar Ratios: In catalytic processes, the amount of catalyst must be optimized to ensure an efficient reaction rate without promoting unwanted side reactions. nih.gov Similarly, the molar ratio of the oxidant to the unsaturated silane is critical. An excess of the oxidizing agent can sometimes lead to over-oxidation or decomposition of the product, while an insufficient amount will result in incomplete conversion. mdpi.com Studies on related epoxidations have shown that optimizing the molar ratios of reactants can significantly increase the yield of the desired epoxide. nih.govmdpi.com

Solvent and pH: The choice of solvent can influence reaction rates and the stability of reactants and products. Aprotic solvents are common in peracid epoxidations. researchgate.net For certain catalytic systems, particularly the Shi epoxidation, pH is a paramount consideration. Maintaining the pH in a slightly basic range (e.g., 10.5) is essential for the stability of the catalyst and the oxidant, preventing decomposition and ensuring a high turnover number. youtube.com

| Parameter | Effect on Reaction | Typical Optimization Strategy | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate, selectivity, and stability of epoxide/catalyst. | Lowering temperature often increases selectivity and product stability. | researchgate.net |

| Reactant Molar Ratio | Impacts conversion rate and potential for side reactions. | Systematic variation to find the balance between high conversion and minimal byproducts. | mdpi.com |

| Catalyst Loading | Influences reaction speed and cost-effectiveness. | Reducing catalyst amount to the minimum required for efficient conversion. | nih.gov |

| pH / Buffer | Crucial for stability of catalyst and reactants in specific systems. | Screening of different buffer systems and pH values to find optimal conditions. | youtube.com |

| Solvent | Affects solubility, reaction rate, and can participate in side reactions. | Screening a range of aprotic and protic solvents for the best outcome. | researchgate.net |

Solvent Effects on Epoxidation Efficiency

The selection of a solvent is critical in the epoxidation of unsaturated silanes as it can significantly influence reaction rates and the stability of both reactants and products. While the epoxidation of alkenes using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is generally not highly sensitive to solvent polarity, the choice of solvent can still impact the reaction outcome. masterorganicchemistry.comresearchgate.net

For instance, non-aqueous solvents such as chloroform, ether, acetone, or dioxane are often preferred to prevent the hydrolysis of the resulting epoxide ring, which can occur in the presence of water and an acid or base catalyst, leading to the formation of a diol. sciforum.net The use of hydrogen-bonding solvents can also slow down the rate of epoxidation with peroxy acids by disrupting the internal hydrogen bonding within the transition state of the reaction. masterorganicchemistry.com

In catalytic systems utilizing hydrogen peroxide, the solvent plays a crucial role in solubilizing the catalyst and the oxidant. For instance, in manganese-catalyzed epoxidations, a solvent mixture that is sufficiently polar to dissolve the catalyst components and the aqueous hydrogen peroxide without causing phase separation is essential. aalto.fi The use of a mixed solvent system, such as methanol (B129727) and acetonitrile, has been shown to be effective in the epoxidation of certain alkenes using a titanium silicalite-1 (TS-1) catalyst, allowing for high yields and selectivities. mdpi.comresearchgate.netabo.fi The interaction between the solvent and the catalyst surface can also affect the reaction kinetics and the stability of the catalytic species. mdpi.com

The following table summarizes the impact of different solvents on the epoxidation of unsaturated compounds, providing insights applicable to the synthesis of this compound.

| Solvent System | Oxidant | Catalyst | Substrate | Key Findings |

| Dichloromethane | m-CPBA | - | Acyclic allylic alcohols | Moderately polar solvent, less favorable for s-trans conformer of peroxy acid compared to gas phase. |

| Chloroform, Ether, Acetone, Dioxane | Peroxycarboxylic acids | - | Alkenes | Nonaqueous solvents prevent hydrolysis of the epoxide ring to a vicinal diol. sciforum.net |

| Toluene, Carbon Tetrachloride | Hydrogen Peroxide | Poly-leucine | Chalcones | Used in a triphasic system where the substrate is in the organic phase. aalto.fi |

| Methanol/Acetonitrile | Hydrogen Peroxide | Titanium Silicalite-1 (TS-1) | Aliphatic and Aromatic Alkenes | Mixed solvent system enables continuous epoxidation with high yields and selectivity. mdpi.comresearchgate.netabo.fi |

| Cyclohexanone/Cyclohexane | Hydrogen Peroxide | Mn(II)/PCA | EPDM rubber | Apolar/polar mixture to dissolve both the polymer and the polar catalyst components. aalto.fi |

Catalyst Selection for Specific Epoxidation Reactions

The choice of catalyst is paramount in achieving high efficiency and selectivity in the epoxidation of but-3-enyl(trimethoxy)silane. A variety of catalytic systems have been developed for the epoxidation of alkenes, each with its own advantages and substrate scope.

Peroxy-acid Mediated Epoxidation: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. masterorganicchemistry.comresearchgate.net The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com While effective, the use of stoichiometric amounts of peroxy acids generates significant benzoic acid by-products.

Hydrogen Peroxide-Based Catalytic Systems: Environmentally benign catalytic systems using hydrogen peroxide as the oxidant are highly desirable. These systems often employ transition metal catalysts.

Titanium-based catalysts: Titanium silicalite-1 (TS-1) has demonstrated high activity and selectivity in the epoxidation of various alkenes with hydrogen peroxide. mdpi.comresearchgate.netabo.fi The pore structure of the zeolite can influence the selectivity, particularly for larger substrates. More recent developments include titanium salan catalysts that show high activity for the epoxidation of non-activated olefins with aqueous hydrogen peroxide, even at low catalyst loadings. mdpi.com These catalysts can also exhibit regioselectivity, favoring the epoxidation of terminal double bonds in polyunsaturated substrates. mdpi.com

Manganese catalysts: Manganese complexes, often used with a co-catalyst, are effective for the epoxidation of a range of alkenes with hydrogen peroxide. aalto.fi These reactions can be performed under mild conditions.

Tungsten-based catalysts: Tungsten-based polyoxometalates have been successfully used for the selective epoxidation of unsaturated compounds like limonene (B3431351) with hydrogen peroxide in a solvent-free system.

Zirconium-based catalysts: Mesoporous zirconium-silicates have been investigated for the epoxidation of alkenes with aqueous hydrogen peroxide, showing good conversion and selectivity. mdpi.com

Other Catalytic Systems:

Juliá–Colonna Epoxidation: This method utilizes poly-leucine as a catalyst for the asymmetric epoxidation of electron-deficient olefins in a triphasic system with hydrogen peroxide. aalto.fi

The selection of the most appropriate catalyst depends on the specific requirements of the synthesis, including desired selectivity, economic viability, and environmental considerations. The following table provides a comparison of different catalysts used in epoxidation reactions.

| Catalyst | Oxidant | Substrate Scope | Key Features and Findings |

| meta-Chloroperoxybenzoic acid (m-CPBA) | - | Alkenes | Stereospecific, but generates stoichiometric by-products. masterorganicchemistry.comresearchgate.net |

| Titanium Silicalite-1 (TS-1) | Hydrogen Peroxide | Aliphatic and Aromatic Alkenes | Heterogeneous catalyst, high selectivity, suitable for continuous flow reactors. mdpi.comresearchgate.netabo.fi |

| Titanium cis-DACH Salan | Hydrogen Peroxide | Non-activated Olefins, Terpenes | Homogeneous catalyst, high activity at low loadings, regioselective for terminal double bonds. mdpi.com |

| Manganese(II) complexes | Hydrogen Peroxide | Alkenes | Homogeneous catalysis, can be performed under mild conditions. aalto.fi |

| Tungsten-based Polyoxometalates | Hydrogen Peroxide | Limonene | High selectivity in solvent-free conditions. |

| Zirconium-Silicates | Hydrogen Peroxide | Cyclohexene, Cyclooctene | Heterogeneous catalyst, good conversion and selectivity. mdpi.com |

| Poly-leucine | Hydrogen Peroxide | Electron-deficient Olefins | Asymmetric epoxidation in a triphasic system. aalto.fi |

Reactivity and Reaction Pathways of 4 Trimethoxysilyl Butane 1,2 Epoxide

Epoxide Ring-Opening Reactions

The three-membered epoxide ring is characterized by significant ring strain, making it susceptible to ring-opening reactions with a variety of reagents. masterorganicchemistry.combaranlab.org This reactivity is a cornerstone of its utility in chemical synthesis. The reaction pathway, particularly the regioselectivity of the nucleophilic attack, is governed by the reaction conditions, specifically whether they are nucleophilic, acid-catalyzed, or base-catalyzed.

Nucleophilic Ring-Opening Mechanisms

Under neutral or basic conditions with a strong nucleophile, the ring-opening of an epoxide proceeds via a standard S_N2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comchemistrysteps.com For an unsymmetrical epoxide like 4-(trimethoxysilyl)butane-1,2-epoxide, the nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.combaranlab.orgpressbooks.pub

The reaction is initiated by the direct attack of the nucleophile on one of the epoxide carbons. This attack occurs from the side opposite the C-O bond, leading to the simultaneous opening of the epoxide ring and the formation of a new carbon-nucleophile bond. The resulting product is an alkoxide intermediate, which is subsequently protonated, often during a work-up step, to yield the final alcohol product. chemistrysteps.com For example, reactions with amines lead to the formation of amino alcohols, while Grignard reagents can be used to form new carbon-carbon bonds. pressbooks.pubsikemia.com The inherent ring strain provides the driving force for the reaction, allowing the departure of the oxygen atom, which is typically a poor leaving group. chemistrysteps.comlibretexts.org

A general mechanism for the nucleophilic ring-opening of the epoxide with an amine nucleophile is illustrated below:

Nucleophilic Attack: The amine attacks the least substituted carbon of the epoxide.

Ring-Opening: The C-O bond breaks, relieving ring strain and forming an alkoxide.

Proton Transfer: A proton is transferred to the alkoxide to form the final neutral amino alcohol product. researchgate.net

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid, the epoxide ring-opening mechanism is altered. The reaction begins with the protonation of the epoxide oxygen by the acid catalyst. masterorganicchemistry.comkhanacademy.org This step makes the oxygen a much better leaving group and activates the epoxide toward nucleophilic attack. chemistrysteps.commasterorganicchemistry.com

Unlike base-catalyzed reactions, the subsequent nucleophilic attack in acid-catalyzed conditions typically occurs at the more substituted carbon atom. masterorganicchemistry.comlibretexts.orglibretexts.org This regioselectivity is attributed to the nature of the transition state, which has significant S_N1 character. chemistrysteps.comlibretexts.org As the C-O bond begins to break, a partial positive charge develops on the carbon atoms. The more substituted carbon can better stabilize this partial positive charge. libretexts.orglibretexts.org Therefore, the reaction proceeds through a hybrid S_N1/S_N2 mechanism where the nucleophile attacks the more substituted carbon before a full carbocation can form. libretexts.orgopenstax.org

For example, the hydrolysis of this compound in an acidic aqueous solution yields a diol. sikemia.comlibretexts.org The mechanism proceeds as follows:

Protonation: The epoxide oxygen is protonated by the acid (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the more substituted carbon of the protonated epoxide.

Deprotonation: The resulting oxonium ion is deprotonated by water to yield the final 1,2-diol product. libretexts.org

Base-Catalyzed Ring-Opening Mechanisms

Base-catalyzed ring-opening reactions are similar to nucleophilic openings and follow a classic S_N2 pathway. libretexts.orgyoutube.com Unlike other ethers, epoxides can be cleaved by strong bases like hydroxides and alkoxides due to their high ring strain. pressbooks.pubopenstax.org The reaction involves the attack of the basic nucleophile at the less sterically hindered carbon of the epoxide. pressbooks.publibretexts.orgopenstax.org

The mechanism is straightforward: the nucleophile attacks the primary carbon of the epoxide, leading to the opening of the ring and the formation of an alkoxide. This intermediate is then protonated by a solvent molecule (like water or alcohol) to give the final product. masterorganicchemistry.comyoutube.com This reaction does not require prior protonation of the epoxide oxygen. youtube.com

| Condition | Mechanism | Site of Attack | Key Intermediate |

| Acid-Catalyzed | S_N1-like / S_N2 hybrid | More substituted carbon | Protonated epoxide |

| Base-Catalyzed | S_N2 | Less substituted carbon | Alkoxide |

Stereochemical Aspects of Epoxide Ring-Opening

A crucial feature of epoxide ring-opening reactions is their stereospecificity. Both acid- and base-catalyzed mechanisms proceed via an S_N2-type attack, which involves a backside attack on the carbon atom. openstax.orgyoutube.comtransformationtutoring.com This results in an inversion of configuration at the center where the attack occurs. masterorganicchemistry.comyoutube.com

Consequently, the ring-opening of a cyclic epoxide leads to the formation of a trans or anti product, where the nucleophile and the hydroxyl group are on opposite sides of the molecule's plane. chemistrysteps.comlibretexts.orgtransformationtutoring.com If the epoxide carbons are chiral centers, the reaction is stereospecific, meaning a particular stereoisomer of the reactant will yield a specific stereoisomer of the product. youtube.com For this compound, this means that the reaction at the chiral C2 carbon will invert its stereochemistry, leading to a predictable three-dimensional structure in the final product.

Hydrolysis and Condensation Reactions of the Trimethoxysilyl Group

Separate from the reactivity of the epoxide ring, the trimethoxysilyl group at the other end of the molecule undergoes hydrolysis and condensation, which are the fundamental reactions of the sol-gel process. sigmaaldrich.comsigmaaldrich.com These reactions convert the alkoxysilane precursor into a network of siloxane (Si-O-Si) bonds. nweurope.euresearchgate.net

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) react with water, typically in the presence of an acid or base catalyst, to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct. researchgate.net

Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable Si-O-Si bridges, releasing water or methanol, respectively. researchgate.net

These reactions lead to the formation of oligomeric and polymeric silsesquioxane structures. researchgate.net

Sol-Gel Hydrolysis Kinetics

The rate of the sol-gel process is heavily influenced by the kinetics of the initial hydrolysis step. The hydrolysis of organoalkoxysilanes is generally treated as a pseudo-first-order reaction with respect to the silane (B1218182) concentration. researchgate.net The rate of this reaction is dependent on several key factors, including the pH of the solution, the water-to-silane molar ratio, the type of catalyst used, temperature, and the solvent. researchgate.netmdpi.com

Research on analogous organotrimethoxysilanes provides insight into the expected kinetic behavior. The rate of hydrolysis is typically slowest near neutral pH and increases under both acidic and basic conditions. For instance, studies on n-propyltrimethoxysilane (nPM) have shown a clear dependence of the hydrolysis rate on pH, with the reaction proceeding much faster at pH 1.7 than at pH 4.0. mdpi.com

The table below presents hydrolysis rate constants for various trialkoxysilanes under different catalytic conditions, illustrating the impact of the organic substituent and the catalyst on reaction kinetics.

| Silane | Catalyst | Rate Constant (k) | Temperature (°C) | Reference |

| Methyltrimethoxysilane (MTMS) | NaOH | 2.453 x 10⁴ s⁻¹ | 30 | nih.gov |

| Tetraethoxysilane (TEOS) | H₃PO₄ | 1.1 - 5.4 x 10² M⁻¹s⁻¹ | Not Specified | nih.gov |

| Methoxysilane-terminated polybutadiene | Various | 0.29 - 5.4 x 10⁻⁴ min⁻¹ | 25 | nih.gov |

This table contains data for analogous silane compounds to illustrate general kinetic trends.

Condensation Pathways for Siloxane Network Formation

The formation of a durable siloxane network from this compound is a two-step process initiated by the hydrolysis of the methoxy groups attached to the silicon atom. nih.gov In the presence of water, the trimethoxysilyl group undergoes sequential hydrolysis to form silanol intermediates (Si-OH) and releases methanol as a byproduct. nih.govresearchgate.net

The initial hydrolysis step can be represented as: (CH₃O)₃Si-R-epoxide + H₂O → (CH₃O)₂ (OH)Si-R-epoxide + CH₃OH

This is followed by further hydrolysis until a silanetriol species, (HO)₃Si-R-epoxide, is formed. These highly reactive silanol groups then undergo condensation reactions with each other or with remaining methoxy groups to form siloxane (Si-O-Si) bonds. nih.gov The condensation can proceed through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH nih.gov

This process continues, building a cross-linked, three-dimensional polysiloxane network. The structure of this network, whether it is more linear and polymeric or highly branched and colloidal, is heavily influenced by reaction conditions. unm.edu

Influence of pH and Catalysis on Hydrolysis-Condensation Rates

Acidic Conditions (pH < 4): Under acidic catalysis, the hydrolysis reaction is rapid. researchgate.net The reaction proceeds via protonation of the alkoxy group, making it a better leaving group. unm.edu Conversely, the condensation rate is slower in this pH range, which favors the formation of linear or weakly branched polymeric structures. unm.eduresearchgate.net However, for epoxy-functional silanes like this compound, strongly acidic conditions (pH 3-4) can lead to the undesirable opening of the epoxide ring. dtic.mil

Basic Conditions (pH > 10): In alkaline environments, the condensation reaction is significantly accelerated. researchgate.netadhesivesmag.com The mechanism involves the nucleophilic attack of a deprotonated silanolate anion (Si-O⁻) on a neutral silanol or alkoxysilane. nih.gov While hydrolysis still occurs, the rapid condensation leads to the formation of more compact, highly branched, and particle-like (colloidal) structures. unm.edu

The relationship between pH and the reaction rates is summarized in the table below.

| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Network Structure |

| Acidic (e.g., pH < 4) | Fast | Slow | Weakly branched, linear polymers |

| Neutral (e.g., pH ~7) | Slowest | Slow | Slow and incomplete reaction |

| Basic (e.g., pH > 10) | Slower than acidic | Fast | Highly branched, colloidal particles |

Various catalysts beyond acids and bases, such as amines, boric acid, and certain metal alkoxides, can also be employed to control the hydrolysis and condensation process. unm.edugoogle.com

Interplay of Epoxide and Silane Functional Group Reactivity

The dual functionality of this compound presents both opportunities and challenges in material synthesis. The trimethoxysilyl and epoxide groups can react independently, allowing for controlled, stepwise modifications, or concurrently, which requires careful management of reaction conditions to achieve the desired outcome. The disparate nature of their respective reaction mechanisms—hydrolysis/condensation for the silane and ring-opening for the epoxide—is central to its application as a versatile coupling agent.

Sequential Functionalization Strategies

A sequential approach involves reacting one functional group while ensuring the other remains dormant, enabling the synthesis of well-defined structures. This strategy is predicated on the differential reactivity of the two groups under specific conditions.

Silane-First Reaction: The hydrolysis and condensation of the trimethoxysilyl group are typically performed first. This is often achieved in controlled aqueous conditions, sometimes with pH regulation, to form a polysiloxane network or to graft the silane onto an inorganic substrate like glass or metal. dtic.mil The epoxide ring generally remains stable under these conditions, provided that strong acids and high temperatures are avoided. researchgate.netdtic.mil The intact epoxide functionality is then available for a subsequent reaction, such as covalent bonding with an amine or hydroxyl group in a polymer matrix.

Epoxide-First Reaction: Alternatively, the epoxide ring can be reacted first. This involves ring-opening with a suitable nucleophile, such as an amine, to form a secondary alcohol. sikemia.com This reaction is typically carried out under non-aqueous conditions to prevent premature hydrolysis of the silane. Once the epoxide has been functionalized, the trimethoxysilyl group can then be hydrolyzed and condensed in a subsequent step to cross-link the material or bond it to a surface.

This stepwise approach allows for precise control over the final molecular architecture and the nature of the interface between different materials.

Concurrent Reaction Modalities and Selectivity Challenges

Attempting to react both the silane and epoxide groups simultaneously introduces significant selectivity challenges. The ideal conditions for one reaction may trigger an undesired reaction in the other group.

pH Conflict: A primary challenge is the conflicting pH requirements. Acidic conditions (e.g., pH 4-5) that effectively catalyze silane hydrolysis can also promote the hydrolytic opening of the epoxide ring, converting it into a diol. researchgate.netdtic.mil This side reaction consumes the epoxide functionality, preventing it from bonding with its intended target in a polymer matrix.

Catalyst Interference: Catalysts used to promote one reaction may interfere with the other. For instance, amine catalysts used to accelerate siloxane condensation can also act as nucleophiles and open the epoxide ring. dtic.mil

Temperature Effects: Increasing the temperature to accelerate the typically slow condensation of silanols can also significantly increase the rate of epoxide ring-opening reactions, including hydrolysis to a diol. researchgate.net Research has shown that all three processes—hydrolysis, condensation, and epoxy ring-opening—are dramatically accelerated with increases in temperature. researchgate.net

Managing these concurrent reactions requires a careful balancing act of pH, temperature, catalyst choice, and stoichiometry to favor the desired pathway and minimize side products. The choice of reaction modality—sequential or concurrent—depends heavily on the specific application and the desired final properties of the material.

Polymerization Studies Involving 4 Trimethoxysilyl Butane 1,2 Epoxide

Homopolymerization of the Epoxide Moiety

Homopolymerization of 4-(Trimethoxysilyl)butane-1,2-epoxide proceeds through the ring-opening of its epoxide group, leading to the formation of a polyether backbone with pendant trimethoxysilylbutane side chains. This reaction can be initiated through various mechanisms, including cationic, anionic, and photoinitiated pathways.

The cationic ring-opening polymerization (CROP) of epoxides is a chain-growth process initiated by strong Brønsted or Lewis acids. In the case of silane-functionalized epoxides, the polymerization kinetics can be studied using methods like nonisothermal differential scanning calorimetry (DSC). The process often involves two concurrent mechanisms: the activated chain end (ACE) and the activated monomer (AM) processes mdpi.com.

The ACE mechanism involves the sequential addition of monomer units to a growing polymer chain with a cationic active center, typically a tertiary oxonium ion. The AM mechanism involves the protonation of the monomer, which then reacts with the hydroxyl end-group of a polymer chain.

While specific kinetic data for this compound is not extensively detailed, studies on analogous systems provide insight. For instance, the kinetics of cationic thermopolymerization of an epoxy resin in the presence of γ-glycidoxypropyltrimethoxysilane (GPTS), a structurally similar silane (B1218182) coupling agent, have been investigated. The introduction of the epoxy-functional silane was found to shorten the gelation time compared to other silanes, attributed to its higher content of epoxy groups and lower activation energy mdpi.com. The apparent activation energy (Ea) for such systems can be calculated, providing a quantitative measure of the reaction's energy barrier.

Table 1: Apparent Activation Energy (Ea) in Cationic Polymerization of an Epoxy System with GPTS mdpi.com

| Polymerization Mechanism | Apparent Activation Energy (Ea) (kJ/mol) |

| Activated Chain End (ACE) | 71.4 |

| Activated Monomer (AM) | 89.2 |

Data is for a reference epoxy resin system containing γ-glycidoxypropyltrimethoxysilane (GPTS) and serves as an illustrative model.

Anionic ring-opening polymerization (AROP) of epoxides is typically initiated by strong bases or nucleophiles. These polymerizations can proceed in a controlled or living manner, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow dispersities tdl.org. The kinetics of AROP are highly dependent on the structure of the epoxide monomer, particularly the nature of the substituent on the oxirane ring.

Kinetic studies on a variety of epoxide monomers using initiating systems like benzyl alcohol/tBuP4 have shown that the polymerization follows first-order kinetics with respect to the monomer researchgate.netrsc.org. The reactivity is significantly influenced by the electronic and steric effects of the side chains. Epoxides with electron-withdrawing groups or heteroatoms in their side chains often exhibit higher propagation rates researchgate.netrsc.org.

A general reactivity scale for different epoxide monomers has been established, which can be used to predict the relative polymerization rate of this compound. Given its alkyl side chain with a terminal silane group, its reactivity would likely be comparable to other alkyl-substituted epoxides.

Table 2: Relative Reactivity Scale of Epoxide Monomers in AROP researchgate.netrsc.org

| Monomer | Relative Propagation Rate Constant (kp) |

| Benzyl glycidyl ether (BnGE) | Highest |

| Allyl glycidyl ether (AGE) | High |

| Ethoxyethyl glycidyl ether (EEGE) | Medium |

| tert-Butyl glycidyl ether (tBuGE) | Low |

| 1,2-epoxypropane (PO) | Lower |

| 1,2-epoxybutane (B156178) (BO) | Lowest |

This table illustrates the influence of side-chain structure on polymerization kinetics for various epoxides.

Photoinitiated cationic polymerization is a highly efficient method for curing epoxy-functionalized materials, offering spatial and temporal control nih.gov. The process is initiated by the photolysis of a photoinitiator, such as a triarylsulfonium salt, which generates a strong Brønsted acid upon UV irradiation researchgate.netamazonaws.com. This photogenerated acid then initiates the ring-opening polymerization of the epoxide groups researchgate.net.

The curing process can be monitored quantitatively by techniques like infrared spectroscopy, tracking the disappearance of the characteristic epoxy group absorption band amazonaws.com. Silane coupling agents containing epoxy groups are frequently incorporated into these formulations. While they may not always accelerate the polymerization rate, they are crucial for ensuring compatibility and covalent bonding within the polymer network and to substrates nycu.edu.tw. For instance, 3-glycidyloxypropyl trimethoxysilane has been used to functionalize silica (B1680970) surfaces, which are then used for surface-initiated photopolymerization to create composite materials mdpi.com. The polymerization proceeds rapidly, often leading to a fully cured, insoluble material within seconds of UV exposure amazonaws.com.

Copolymerization with Diverse Monomers

The ability of this compound to copolymerize with other monomers via its epoxide functionality allows for the synthesis of a wide range of functional polymers with tailored properties.

This compound can undergo ring-opening copolymerization (ROCOP) with other cyclic ethers (e.g., tetrahydrofuran) and oxiranes. This process enables the incorporation of the trimethoxysilyl functionality into various polyether backbones. Such copolymerizations can be used to modify the physical and chemical properties of the resulting material, such as its polarity, thermal stability, and mechanical strength.

The terpolymerization of epoxides with carbon dioxide and other cyclic monomers, such as cyclic esters or anhydrides, is a well-established method for producing aliphatic polycarbonates and polyesters mdpi.com. By analogy, this compound can be integrated into such systems, yielding polymers that contain polycarbonate, polyether, and potentially polyester segments, all while bearing the reactive silane group for subsequent crosslinking or surface modification.

The true utility of this compound is realized in hybrid polymerization systems. The molecule acts as a bridge between organic and inorganic materials. The epoxide group allows for its integration into an organic polymer matrix through the polymerization methods described above. Simultaneously, the trimethoxysilyl group is available for hydrolysis and condensation reactions (a sol-gel process), forming a rigid and stable inorganic polysiloxane (Si-O-Si) network.

This dual reactivity allows for the in-situ formation of organic-inorganic hybrid polymers. For example, the homopolymerization or copolymerization of the epoxide moiety can proceed first, followed by the acid- or base-catalyzed hydrolysis and condensation of the pendant trimethoxysilyl groups. This creates a crosslinked network where organic polyether chains are covalently linked through inorganic silica-like nodes, resulting in materials with enhanced thermal stability, mechanical strength, and surface properties.

Controlled Polymer Architectures: Block and Graft Copolymers

The synthesis of well-defined block and graft copolymers offers a pathway to materials with tailored properties by combining the distinct characteristics of different polymer segments. The incorporation of this compound into these architectures allows for the introduction of reactive silyl (B83357) groups, which can be utilized for subsequent crosslinking or surface modification.

Controlled polymerization techniques are essential for the synthesis of such structured copolymers. While specific studies detailing the direct use of this compound in living anionic polymerization or controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are not extensively documented in publicly available literature, the principles of these methods can be applied to functional epoxides.

For instance, in a "grafting from" approach, a polymer backbone with initiating sites can be used to initiate the polymerization of this compound, resulting in grafts with pendant trimethoxysilyl groups. Conversely, a "grafting to" method would involve the synthesis of a polymer with reactive silyl groups from this epoxide, which is then attached to a pre-existing polymer backbone.

Anionic ring-opening polymerization of functional epoxides is a well-established method for producing polymers with controlled molecular weights and narrow polydispersity. This technique could theoretically be employed to synthesize block copolymers where one block is derived from this compound. The living nature of the polymerization would allow for the sequential addition of another monomer to form a diblock copolymer.

The following table outlines a hypothetical synthetic approach for a block copolymer utilizing anionic polymerization:

| Step | Description | Monomer(s) | Initiator | Resulting Structure |

| 1 | Anionic ring-opening polymerization of the first monomer. | Monomer A (e.g., ethylene oxide) | Organometallic (e.g., n-butyllithium) | Living polymer chain of poly(A) |

| 2 | Addition and polymerization of the second functional monomer. | This compound | - | Living diblock copolymer poly(A)-b-poly(this compound) |

| 3 | Termination of the living polymerization. | Terminating agent (e.g., methanol) | - | Diblock copolymer with pendant trimethoxysilyl groups |

Network Formation and Crosslinking Architectures

The trimethoxysilyl group of this compound is a key functional moiety for the formation of crosslinked networks. Through hydrolysis and subsequent condensation reactions, stable siloxane (Si-O-Si) bonds are formed, leading to three-dimensional polymer networks.

Siloxane Network Formation during Polymerization

The formation of a siloxane network from polymers containing this compound typically occurs in the presence of water and a catalyst (acidic or basic). The process involves two main steps:

Hydrolysis: The methoxy (B1213986) groups (-OCH3) on the silicon atom are replaced by hydroxyl groups (-OH).

Condensation: The newly formed silanol (B1196071) groups react with each other or with remaining methoxy groups to form siloxane bridges, releasing water or methanol (B129727) as a byproduct.

The kinetics of these reactions are influenced by several factors, including pH, temperature, water-to-silane ratio, and the presence of catalysts. nih.gov Studies on similar organoalkoxysilanes have shown that the rates of hydrolysis and condensation can be controlled to tailor the final network structure. nih.gov For example, acidic conditions generally promote hydrolysis, while basic conditions favor condensation. nih.gov

The in-situ formation of these siloxane networks during the polymerization of the epoxide ring can lead to hybrid organic-inorganic materials with enhanced thermal and mechanical properties.

A study on the hydrolysis and condensation of a similar compound, γ-glycidoxypropyltrimethoxysilane (γ-GPS), provides insights into the kinetic behavior. The pseudo-first-order rate constant for the initial hydrolysis step was determined at a specific pH and temperature. researchgate.net

| Parameter | Value | Reference |

| Compound | γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | researchgate.net |

| Condition | 2 wt% aqueous dilution, pH 5.4, 26°C | researchgate.net |

| Pseudo-first order rate constant (first hydrolysis step) | 0.026 min⁻¹ | researchgate.net |

Interpenetrating Polymer Networks (IPNs) Incorporating Epoxysilane

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but not covalently bonded to each other. The use of this compound in IPN formation allows for the creation of a polysiloxane network within another polymer matrix, often an epoxy-based network.

A patent describes a method for preparing an IPN with an epoxy network intertwined with a polysiloxane network. google.com This is achieved by the simultaneous polymerization of an epoxy resin and the hydrolytic polycondensation of silane groups. google.com Epoxysilanes are mentioned as a potential source for the silane component. google.com The process involves mixing the silane with an epoxy resin, distributing water throughout the mixture, and then reacting the epoxy resin with a curing agent while the silane undergoes hydrolytic polycondensation. google.com This simultaneous formation of both networks is crucial for achieving a high degree of interpenetration.

The resulting IPNs can exhibit synergistic properties, combining the characteristics of both the epoxy and the polysiloxane networks, such as improved solvent and acid resistance compared to the unmodified epoxy polymer. google.com

Gelation Kinetics and Network Density Investigations

The transition from a liquid state (sol) to a solid-like state (gel) during the formation of a crosslinked network is known as gelation. The study of gelation kinetics provides valuable information about the rate of network formation and the time to reach the gel point. For systems containing this compound, gelation is driven by the formation of the siloxane network.

The kinetics of gelation are influenced by the same factors that affect hydrolysis and condensation rates, such as catalyst type and concentration, temperature, and reactant concentrations. nih.gov Techniques like rheometry can be used to monitor the change in viscosity and determine the gel point.

Network density, a measure of the number of crosslinks per unit volume, is a critical parameter that influences the mechanical properties of the final material, such as modulus and hardness. In polymers derived from this compound, the network density is primarily determined by the extent of the siloxane crosslinking.

The following table summarizes factors influencing gelation and network density:

| Factor | Influence on Gelation and Network Density |

| Catalyst | Affects the rates of hydrolysis and condensation, thereby influencing the speed of gelation and the final crosslink density. |

| Water Content | A sufficient amount of water is necessary for the hydrolysis of the trimethoxysilyl groups, which is a prerequisite for crosslinking. |

| Temperature | Higher temperatures generally accelerate the hydrolysis and condensation reactions, leading to faster gelation. |

| Monomer Concentration | Higher concentrations of the epoxysilane can lead to a higher network density. |

Advanced Material Science Applications of 4 Trimethoxysilyl Butane 1,2 Epoxide

Surface Modification and Functionalization Strategies

The strategic application of 4-(Trimethoxysilyl)butane-1,2-epoxide is central to modern surface modification techniques. Its ability to alter the surface chemistry of substrates is leveraged to improve adhesion, create functionalized surfaces, and develop sophisticated coating systems.

Adhesion Promotion in Organic-Inorganic Interfaces

The primary function of this compound in many applications is to act as an adhesion promoter at the boundary between organic polymers and inorganic substrates. researchgate.net The molecule forms a durable chemical bridge that enhances the bond strength and longevity of composite materials. Research has demonstrated that organosilane layers containing epoxy functional groups can be incorporated into the organic binder of adhesives, leading to increased bond strength with metal substrates. researchgate.net

When applied to a surface, the trimethoxysilyl groups hydrolyze and condense to form a polysiloxane layer that is covalently bonded to the inorganic substrate. The outward-facing epoxy groups are then available to react with the polymer matrix during the curing process. This creates a seamless transition from the inorganic to the organic phase, significantly improving the mechanical integrity of the interface. For instance, studies on polyurethane adhesives have shown that the use of organic-inorganic hybrid adhesion promoters synthesized from alkoxysilanes, including those with epoxy groups, can more than double the adhesive strength on metal substrates. researchgate.net

The effectiveness of this adhesion promotion is highlighted in applications involving the bonding of polyurethane to steel, where organic-inorganic hybrid nanoparticles containing alkoxysilane groups have been shown to significantly enhance performance. nih.gov The mechanism involves the silane's methoxy (B1213986) groups chemically binding to the silanols on glass or metal oxide surfaces, leaving the reactive organic group (in this case, epoxide) available to interact with the polymer. nih.gov

Covalent Grafting onto Inorganic Substrates (e.g., metals, ceramics, nanoparticles)

Covalent grafting is the process of chemically attaching molecules to a surface to modify its properties. This compound is an ideal candidate for this process due to the robust covalent bonds it forms with inorganic materials. The trimethoxysilyl group facilitates a strong attachment to substrates rich in hydroxyl groups, such as metals (like aluminum and steel), ceramics, and nanoparticles. nih.govmdpi.com

The grafting process typically involves the following steps:

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (-Si-OH).

Condensation: These silanol groups then react with hydroxyl groups on the inorganic substrate, forming stable Si-O-Substrate bonds and releasing water. They can also react with other silanol groups to form a cross-linked polysiloxane network on the surface.

Functionalization: The surface is now functionalized with reactive epoxide rings, ready for subsequent reactions with organic molecules. sikemia.com

This technique is used to create surfaces with specific functionalities. For example, grafting this epoxysilane onto silica (B1680970) nanoparticles creates a core-shell structure where the inorganic core is functionalized with a reactive organic shell, which can then be integrated into a polymer matrix.

Development of Advanced Coating Technologies

In the realm of advanced coatings, this compound is instrumental in the formulation of protective and functional films. Its bifunctional nature allows for the creation of hybrid coatings that exhibit the properties of both their organic and inorganic components, such as the scratch resistance of ceramics and the flexibility of polymers. mdpi.comnih.gov

These hybrid coatings are often synthesized using the sol-gel process. mdpi.comnih.gov The epoxysilane is co-hydrolyzed and co-condensed with other precursors, like tetraethyl orthosilicate (B98303) (TEOS), to form a cross-linked network. The resulting coating has a hybrid structure where the organic epoxy groups are covalently integrated into the inorganic silica network. Such coatings can be designed to be superhydrophobic, corrosion-resistant, and highly durable. nih.govmdpi.com For example, the incorporation of an epoxysilane into a sol-gel formulation has been shown to increase the durability of superhydrophobic coatings on fabrics. nih.gov

The use of epoxysilanes in coatings for aluminum and other metals provides excellent corrosion protection by enhancing the adhesion of the protective polymer layer and creating a barrier against moisture ingress. mdpi.com

Hybrid Organic-Inorganic Materials and Nanocomposites

The integration of this compound into materials at a molecular level gives rise to hybrid organic-inorganic materials and nanocomposites with enhanced properties. These materials combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). mdpi.commdpi.com

Sol-Gel Derived Hybrid Systems

The sol-gel process is a versatile method for producing hybrid materials with a high degree of homogeneity. mdpi.comnih.gov It involves the transition of a colloidal solution (sol) into a gel-like network. When this compound is used in a sol-gel synthesis, its trimethoxysilyl groups participate in the hydrolysis and condensation reactions that form the inorganic (silica) network. mdpi.commdpi.com

The key features of using this epoxysilane in sol-gel systems include:

Covalent Integration: The epoxy functional group becomes an integral part of the final hybrid material, covalently linked to the inorganic backbone. mdpi.com

Molecular-Level Dispersion: This method allows for a very fine dispersion of the organic and inorganic phases, avoiding the issues of aggregation often seen when simply mixing nanoparticles into a polymer. mdpi.com

Tunable Properties: By varying the ratio of the epoxysilane to other sol-gel precursors, the mechanical, thermal, and optical properties of the resulting hybrid material can be precisely controlled. researchgate.net

These sol-gel derived hybrids are used in a variety of applications, from creating scratch-resistant coatings to fabricating functional materials for optical and electronic devices. mdpi.comnih.gov

Reinforcement of Polymer Matrices via Epoxysilane Integration

The incorporation of this compound is a proven strategy for reinforcing polymer matrices. By acting as a coupling agent, it improves the stress transfer between the polymer and inorganic fillers (such as glass fibers or silica nanoparticles), leading to a composite material with superior mechanical properties. mdpi.com

When blended into a polymer system with inorganic fillers, the silane (B1218182) migrates to the filler-polymer interface. The trimethoxysilyl end bonds to the inorganic filler, while the epoxy end reacts with the polymer matrix. This creates a strong interfacial bond that prevents delamination and cracking under load. The result is an increase in properties such as:

Tensile strength

Flexural modulus

Impact resistance

Compressive properties researchgate.net

Fabrication of Functionalized Silica-Based Nanostructures

The synthesis of functionalized silica nanostructures is a cornerstone of nanotechnology, and this compound, along with its close analogues like (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), plays a crucial role in this process. The primary method involves introducing the silane during the formation of silica nanoparticles (SiNPs), typically via a sol-gel process like the Stöber method.

In a typical synthesis, a silica precursor such as tetraethylorthosilicate (TEOS) is hydrolyzed and condensed in an alcohol-water medium with a base catalyst. nih.gov By introducing the epoxy-silane during this process, it co-condenses with the TEOS. The trimethoxysilyl groups of the epoxy-silane hydrolyze to form silanols, which then integrate into the growing silica network, effectively grafting the epoxy-functional butane (B89635) chain onto the nanoparticle surface. This method allows for control over the size and the degree of surface functionalization of the resulting nanoparticles. nih.gov

An alternative "post-grafting" approach involves synthesizing plain silica nanoparticles first and then reacting their surface silanol (Si-OH) groups with the epoxy-silane. While feasible, this method can sometimes result in lower surface coverage of the functional groups compared to the one-pot co-condensation method. nih.gov The resulting epoxy-functionalized silica nanoparticles are highly valuable intermediates. The surface epoxy groups are reactive and can be opened by various nucleophiles, such as amines, to covalently attach other molecules, including dyes, drugs, or biomolecules like antibodies, creating highly tailored nanostructures for specific applications. nih.govnih.gov

Role as a Coupling Agent in Composite Materials

The mechanism involves a two-step reaction. First, the trimethoxysilyl group of the silane hydrolyzes in the presence of water to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers or fibers (like glass, silica, or metal hydroxides), forming stable covalent oxane bonds (e.g., Si-O-Filler). scielo.br Second, the organofunctional epoxy group at the other end of the molecule can react and form covalent bonds with the polymer matrix, for example, by reacting with amine hardeners in an epoxy resin system. This dual reaction creates a strong, durable link across the interface.

In fiber-reinforced composites, the interface between the fiber and the polymer matrix is often the weakest point. Poor adhesion can lead to delamination and premature failure under load. Treating fibers with this compound or analogous epoxy-silanes significantly improves this interfacial adhesion.

Research on glass/epoxy composites has demonstrated the effectiveness of using an epoxy-functional silane, Dynasylan GLYMO, to treat aluminum hydroxide (B78521) fillers, which act as a secondary reinforcement and flame retardant. mdpi.com The silane treatment enhances the compatibility between the inorganic filler and the epoxy matrix, leading to substantial improvements in mechanical strength. mdpi.com Similarly, studies on natural fibers, such as hemp, have shown that surface treatment with an epoxy-silane improves interfacial adhesion with a polyamide matrix, enhancing the tribological and mechanical properties of the resulting biocomposite. researchgate.net The epoxy group of the silane provides a reactive site that can bond with the polymer, ensuring that the fibers are chemically integrated into the matrix, which leads to more efficient load transfer and improved composite performance. researchgate.netmdpi.com

Table 1: Effect of Epoxy-Silane Treatment on Mechanical Properties of Glass/Epoxy Composites with Aluminum Hydroxide (ATH) Filler

| Filler Content (wt%) | Silane Treatment | Tensile Strength (MPa) | Flexural Strength (MPa) |

| 10% ATH | None | 269 | 365 |

| 10% ATH | 1% Dynasylan Glymo | 338 | 486 |

| Improvement | +25.7% | +33.2% |

Data adapted from a study on silane-treated aluminum hydroxide fillers in glass/epoxy composites. mdpi.com

The uniform dispersion of particulate fillers (e.g., silica, alumina (B75360), aluminum hydroxide) within a polymer matrix is crucial for achieving enhanced and isotropic properties. However, inorganic nanoparticles have a strong tendency to agglomerate in a non-polar polymer matrix due to their high surface energy. mdpi.com

Treating the surface of these particles with this compound mitigates this issue. The silane molecules form a layer on the particle surface, which reduces inter-particle attractions and improves compatibility with the surrounding polymer resin. researchgate.netresearchgate.net This leads to a more homogeneous dispersion of the filler throughout the composite. researchgate.net

Studies on epoxy composites filled with silane-modified silica have shown that the treated particles disperse evenly, reduce stress concentration, and act as crack inhibitors, leading to a significant toughening effect. researchgate.net Research on alumina (Al₂O₃) nanoparticles in epoxy resin also confirms that silane surface modification is key to preventing agglomeration and improving load transfer efficiency, resulting in higher tensile strength and hardness. mdpi.com The improved bonding prevents the particles from being easily pulled out of the matrix under stress, leading to a composite material with superior mechanical integrity. scielo.brmdpi.com

Table 2: Influence of Silane-Modified Al₂O₃ Nanofiller on Epoxy Composite Properties

| Filler Content (wt%) | Filler Modification | Tensile Strength (MPa) | Hardness (Shore D) |

| 0% | None (Pure Epoxy) | 34.8 | 80 |

| 1% | Silane-Modified Nano-Al₂O₃ | 51.9 | 85 |

| Improvement | +49.1% | +6.3% |

Data adapted from a study on epoxy composites reinforced with silane-modified Al₂O₃ nanoparticles. mdpi.com

Specialized Coatings and Films

In the field of coatings, this compound serves as a key component for creating advanced films with tailored properties. Its ability to form a cross-linked siloxane network provides hardness and chemical resistance, while the epoxy group allows for covalent integration into organic polymer binders, enhancing adhesion and durability. This dual functionality is exploited in protective, barrier, and optical coatings.

Epoxy-silanes are used to formulate high-performance coatings that protect metallic substrates, such as aluminum alloys, from corrosion. mdpi.com When incorporated into an epoxy coating, the silane migrates to the coating-metal interface. There, its hydrolyzed silanol groups form strong, covalent Si-O-Metal bonds with the metal's native oxide layer, dramatically improving adhesion. researchgate.net This enhanced adhesion prevents delamination, a primary cause of coating failure.

Furthermore, the silane molecules cross-link with themselves and with the epoxy resin, creating a denser, less permeable coating. mdpi.com This increased cross-link density forms a more effective barrier against the penetration of corrosive agents like water, oxygen, and chloride ions. paint.org Studies have shown that modifying an epoxy coating with a silane prepolymer significantly enhances its protective properties, as evidenced by electrochemical impedance spectroscopy (EIS), which measures a coating's resistance to ion flow. mdpi.com

Table 3: Corrosion Resistance Performance of Silane-Modified Epoxy Coating on Aluminum Alloy

| Coating Type | Immersion Time | Coating Capacitance (C_c) (F/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) |

| Standard Epoxy | 7 days | 1.87 x 10⁻⁹ | 1.21 x 10⁷ |

| Bis-Silane Modified Epoxy | 7 days | 9.12 x 10⁻¹⁰ | 1.08 x 10⁸ |

| Performance Change | Lower (Better Barrier) | Higher (Better Protection) |

Data adapted from a study on bis-silane modified epoxy coatings for aluminum alloys. mdpi.com A lower coating capacitance and higher charge transfer resistance indicate superior corrosion protection.

For applications in optics and displays, coatings must be both durable and highly transparent. This compound and its analogues are used to create optically clear, scratch-resistant hybrid coatings through a sol-gel process. mdpi.com

In these formulations, the silane is hydrolyzed and condensed to form an inorganic siloxane (Si-O-Si) network, which provides exceptional hardness. Simultaneously, the epoxy groups are reacted with a curing agent (e.g., an amine) to form a co-penetrating organic polymer network. mdpi.com This "double-cross-linked" structure results in coatings that combine the hardness of glass with the flexibility of a polymer. Research has shown that such coatings can achieve a pencil hardness of greater than 9H—the highest level on the scale—making them extremely resistant to scratching, while maintaining optical transmittance above 90%. mdpi.comresearchgate.net The nanoscale integration of the organic and inorganic phases prevents light scattering, ensuring clarity. These properties make such coatings ideal for protecting sensitive surfaces like touch screens, lenses, and solar panels without compromising their optical performance. researchgate.net

Table 4: Properties of Optically Transparent and Scratch-Resistant Hybrid Coatings

| Coating Formulation | Pencil Hardness | Optical Transmittance (%) | Feature |

| Pure Polysiloxane | < 6H | ~92% | Standard Hardness |

| Polysiloxane + 0.75 wt% Epoxy-Modified Silica | > 9H | > 91% | Ultra-Scratch-Resistant |

| GPTES-based Double Cross-Link | > 8H | > 90% | Excellent Scratch Resistance & Hydrophobicity |

Data adapted from studies on scratch-resistant polysiloxane coatings and organosilicon-epoxy resin coatings. mdpi.comresearchgate.net

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches for Reactivity Prediction and Mechanism Elucidation

Computational chemistry provides powerful tools to model and predict the chemical behavior of complex molecules like 4-(trimethoxysilyl)butane-1,2-epoxide at a molecular level. These methods allow for the calculation of molecular structures, orbitals, and energy levels, offering insights into reaction mechanisms that are often difficult to obtain through experimental means alone. bohrium.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on the ring-opening of this compound are not widely available in the public domain, studies on analogous epoxide systems provide significant insights into the potential mechanisms.

For instance, DFT studies on the ring-opening of other epoxides, such as 1,2-epoxyoctane (B1223023), catalyzed by Lewis acids like tris(pentafluorophenyl)borane, have detailed the transition states and intermediates involved. nih.gov These studies suggest that the reaction can proceed through a conventional Lewis acid-catalyzed pathway or a non-conventional, water-mediated mechanism. nih.gov In the conventional pathway, the Lewis acid activates the epoxide, making it more susceptible to nucleophilic attack. The water-mediated mechanism involves water molecules in the transition state, influencing both reactivity and regioselectivity. nih.gov

Furthermore, research on epoxide ring-opening mediated by frustrated Lewis pairs (FLPs) has also been explored using DFT. nih.govresearchgate.net This mechanism involves the activation of the epoxide by the Lewis acidic component of the FLP, followed by a nucleophilic attack from the Lewis basic component of a second FLP molecule. nih.govresearchgate.net Such computational studies are crucial for understanding the regioselectivity and stereoselectivity of epoxide ring-opening reactions.

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. Reactive MD simulations, using force fields like ReaxFF, have been employed to investigate the silanization of silica (B1680970) surfaces by alkyltrimethoxysilanes, which are structurally similar to this compound. acs.org

These simulations have provided detailed insights into the two primary mechanisms of silane (B1218182) grafting to a hydroxylated surface:

Direct condensation: The alkoxysilane reacts directly with the surface silanol (B1196071) groups.

Two-step hydrolysis-condensation: The alkoxysilane first undergoes hydrolysis to form a silanol, which then condenses with the surface. acs.org

Quantum chemical calculations are instrumental in determining the structures and energies of intermediates and transition states along a reaction pathway. For the hydrolysis of alkoxysilanes, these calculations support a general mechanism involving the protonation of an alkoxy group (in acidic conditions) or nucleophilic attack by a hydroxide (B78521) ion (in basic conditions), followed by the displacement of the alcohol to form a silanol. researchgate.net

In the context of epoxide ring-opening, quantum chemical calculations can elucidate the nature of the transition state, for example, whether it proceeds via an SN1 or SN2-like mechanism. For the reaction of epoxides with nucleophiles, the calculations can predict the regioselectivity of the attack, i.e., whether the nucleophile will attack the more or less substituted carbon of the epoxide ring. The study on the ring-opening of 1,2-epoxyoctane using DFT provided detailed geometries and energies for the various intermediates and transition states in the proposed reaction network. nih.gov

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides quantitative data on reaction rates, activation energies, and the influence of various parameters on the reaction pathway.

The activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. For organofunctional silanes, the activation energy for hydrolysis and condensation can be determined experimentally by monitoring the reaction progress at different temperatures.

A comprehensive review of the polymerization of alkoxysilanes reports activation energies for the hydrolysis of various silanes. nih.gov For example, the activation energy for the hydrolysis of aminotriethoxy silane (APTES) was found to be 34.4 kJ/mol for the initial step and 30.6 kJ/mol for the secondary step. nih.gov For the hydrolysis of γ-glycidoxypropyltrimethoxysilane (GPS), a close structural analog of this compound, the activation energy for the hydrolysis was calculated to be 57 kJ/mol. google.com Another study on GPS estimated the activation energy for the epoxy ring-opening, leading to the formation of a diol, to be 68.4 kJ/mol. researchgate.net

The table below summarizes some reported activation energies for the hydrolysis of different alkoxysilanes.

| Silane | Reaction Step | Activation Energy (kJ/mol) | Reference |

| Aminotriethoxy silane (APTES) | Initial Hydrolysis | 34.4 | nih.gov |

| Aminotriethoxy silane (APTES) | Secondary Hydrolysis | 30.6 | nih.gov |

| γ-Glycidoxypropyltrimethoxysilane (GPS) | Hydrolysis | 57 | google.com |

| γ-Glycidoxypropyltrimethoxysilane (GPS) | Epoxy Ring-Opening (Diol formation) | 68.4 | researchgate.net |

| Methyltriethoxy silane (MTES) | Hydrolysis (pH 3.13) | 57.61 | nih.gov |

| Tetraethoxy silane (TEOS) | Hydrolysis (pH 3.13) | 31.52 | nih.gov |

This table is based on data from the literature and is intended for illustrative purposes. The specific reaction conditions can significantly influence the activation energy.

Under acidic conditions, the hydrolysis of alkoxysilanes to form silanols is generally faster than the subsequent condensation reactions. researchgate.net This allows for the formation of stable solutions of silanols. In contrast, under basic conditions, the condensation reaction is often faster, leading to rapid gelation. researchgate.net

For many organofunctional silanes, the rate of hydrolysis is influenced by the nature of the organic substituent. nih.govresearchgate.net Electron-withdrawing groups can increase the rate of hydrolysis, while bulky groups can decrease it due to steric hindrance. researchgate.net A study on γ-glycidoxypropyltrimethoxysilane (GPS) found that at ambient temperature, hydrolysis and condensation occur on very different time scales, with hydrolysis taking a few hours and condensation taking several weeks. researchgate.net A pseudo-first-order rate constant for the first hydrolysis step of GPS was calculated to be 0.026 min-1. researchgate.net

Advanced Characterization Techniques for 4 Trimethoxysilyl Butane 1,2 Epoxide Within Materials

Structural Analysis of Siloxane Networks and Hybrid Materials

The conversion of 4-(trimethoxysilyl)butane-1,2-epoxide monomers into a cross-linked polysiloxane network is a complex process involving hydrolysis and condensation reactions. The final three-dimensional structure of this network is a primary determinant of the material's properties.

Solid-state NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei within a material. For materials derived from this compound, ²⁹Si and ¹³C NMR are particularly insightful.